(4-Carbamoyl-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Carbamoyl-3-methoxyphenyl)boronic acid is an organoboron compound with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with carbamoyl and methoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-carbamoyl-3-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Carbamoyl-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Reduction: Lithium aluminum hydride, diethyl ether, or tetrahydrofuran (THF).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-Carbamoyl-3-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective enzyme inhibitors. The compound’s carbamoyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the carbamoyl group, making it less versatile in certain reactions.
(3-Methoxyphenyl)boronic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
(4-Formylphenyl)boronic acid: Contains a formyl group instead of a carbamoyl group, leading to different chemical properties and uses.
Uniqueness: (4-Carbamoyl-3-methoxyphenyl)boronic acid is unique due to the presence of both carbamoyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C8H10BNO4 |
---|---|
Molecular Weight |
194.98 g/mol |
IUPAC Name |
(4-carbamoyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,12-13H,1H3,(H2,10,11) |
InChI Key |
HKOXKQCSGGJUIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.